Cas no 94831-82-0 (O-(3,4-dichlorophenyl)hydroxylamine)

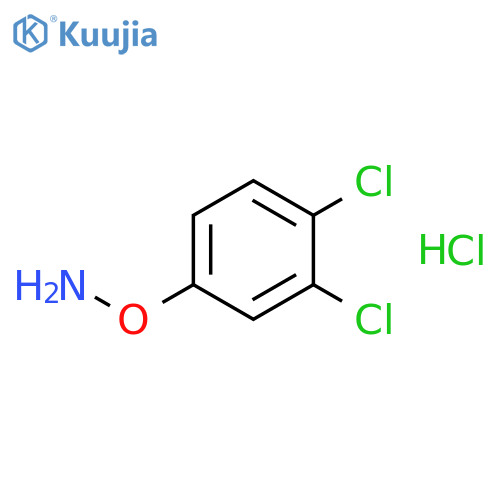

94831-82-0 structure

商品名:O-(3,4-dichlorophenyl)hydroxylamine

CAS番号:94831-82-0

MF:C6H6Cl3NO

メガワット:214.476938724518

MDL:MFCD22682692

CID:4347572

PubChem ID:21277346

O-(3,4-dichlorophenyl)hydroxylamine 化学的及び物理的性質

名前と識別子

-

- Hydroxylamine, O-(3,4-dichlorophenyl)-, hydrochloride

- O-(3,4-dichlorophenyl)hydroxylamine

- MFCD22682692

- EN300-256209

- O-(3,4-Dichlorophenyl)hydroxylamine hydrochloride

- SY282230

- O-(3,4-Dichlorophenyl)hydroxylamine;hydrochloride

- 94831-82-0

- O-(3,4-Dichlorophenyl)hydroxylaminehydrochloride

-

- MDL: MFCD22682692

- インチ: InChI=1S/C6H5Cl2NO.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3H,9H2;1H

- InChIKey: VVMKKQGQUYOVRT-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 212.951497Da

- どういたいしつりょう: 212.951497Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 112

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.3Ų

O-(3,4-dichlorophenyl)hydroxylamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

O-(3,4-dichlorophenyl)hydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-256209-5.0g |

O-(3,4-dichlorophenyl)hydroxylamine hydrochloride |

94831-82-0 | 95% | 5.0g |

$2566.0 | 2024-06-19 | |

| Enamine | EN300-256209-0.05g |

O-(3,4-dichlorophenyl)hydroxylamine hydrochloride |

94831-82-0 | 95% | 0.05g |

$205.0 | 2024-06-19 | |

| Enamine | EN300-256209-1g |

O-(3,4-dichlorophenyl)hydroxylamine hydrochloride |

94831-82-0 | 1g |

$884.0 | 2023-09-14 | ||

| Enamine | EN300-256209-5g |

O-(3,4-dichlorophenyl)hydroxylamine hydrochloride |

94831-82-0 | 5g |

$2566.0 | 2023-09-14 | ||

| Enamine | EN300-256209-10g |

O-(3,4-dichlorophenyl)hydroxylamine hydrochloride |

94831-82-0 | 10g |

$3807.0 | 2023-09-14 | ||

| eNovation Chemicals LLC | Y1196452-1g |

O-(3,4-Dichlorophenyl)hydroxylamine Hydrochloride |

94831-82-0 | 95% | 1g |

$780 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1107833-1g |

O-(3,4-Dichlorophenyl)hydroxylamine |

94831-82-0 | 95% | 1g |

$595 | 2025-02-26 | |

| Enamine | EN300-256209-1.0g |

O-(3,4-dichlorophenyl)hydroxylamine hydrochloride |

94831-82-0 | 95% | 1.0g |

$884.0 | 2024-06-19 | |

| TRC | D476110-100mg |

O-(3,4-dichlorophenyl)hydroxylamine |

94831-82-0 | 100mg |

$ 340.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1107833-1g |

O-(3,4-Dichlorophenyl)hydroxylamine |

94831-82-0 | 95% | 1g |

$595 | 2024-08-03 |

O-(3,4-dichlorophenyl)hydroxylamine 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

94831-82-0 (O-(3,4-dichlorophenyl)hydroxylamine) 関連製品

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94831-82-0)O-(3,4-dichlorophenyl)hydroxylamine

清らかである:99%

はかる:1g

価格 ($):577.0